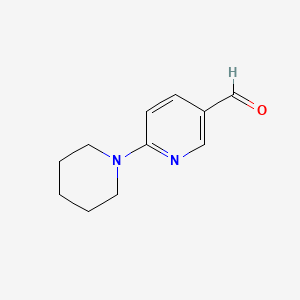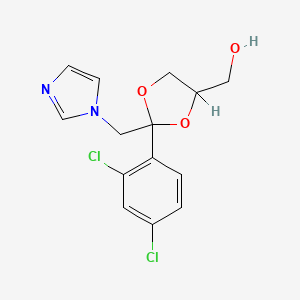
6-(Piperidin-1-yl)pyridine-3-carbaldehyde
Overview
Description
6-(Piperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 241816-11-5 . Its molecular weight is 190.24 .
Molecular Structure Analysis
The linear formula of this compound is C11H14N2O . The InChI code is 1S/C11H14N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.24 .Scientific Research Applications
Synthesis and Characterization
Organoselenium Compounds Synthesis
A study by Bhasin et al. (2015) discussed the synthesis of organoselenium compounds using pyridine carbaldehyde, which includes the synthesis of 1,2-bis(pyridine-3-yl)methyldiselane. This process involves reductive selenation, indicating a potential application in the synthesis of complex organometallic compounds.
Synthesis of Quinolin-3-ylmethylene Pyridine Carbohydrazide
Research by Afzal et al. (2012) demonstrated the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide from piperidin-1-yl quinoline-3-carbaldehyde, showcasing the compound's role in complex organic syntheses.
Pyridine Derivatives Synthesis
The study by Wang et al. (2017) involved the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in small molecule anticancer drugs, highlighting its use in pharmaceutical synthesis.
Antimicrobial Activity
- Antimicrobial Compound Development: Ashok et al. (2014) synthesized compounds using piperidin-1-yl quinoline-3-carbaldehyde which exhibited good antimicrobial activity against both bacterial and fungal strains, suggesting its potential in antimicrobial drug development.
Heterocyclic Chemistry
Triazine and Triazine Oxides Synthesis
The work by Krinochkin et al. (2017) involved the synthesis of substituted 3-(pyridin-2-yl)-1,2,4-triazines or triazine oxides from pyridine-2-carbaldehydes, demonstrating the compound's role in creating novel heterocyclic structures.
Pyridine–Heterocycle Conjugates Formation
Research by Colin et al. (2014) showed the formation of pyridine-containing bisheterocycles through Prins-type cyclisation, where various carbaldehydes including dicarbaldehydes were used, illustrating the compound's utility in forming complex heterocyclic structures.
Catalysis and Reaction Studies
Cyclization and Knoevenagel Reactions
Ivanov et al. (1997) utilized piperidine in Vilsmeier formylation and a cyclizing Knoevenagel reaction, forming complex naphthyridin-5-ones, which indicates the role of piperidin-1-yl compounds in catalysis and reaction studies (Ivanov, Stoyanov, Denkova, Dimitrov, 1997).
Selective Synthesis via Ring Contraction
The study by Wang et al. (2018) on the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via cascade reactions of N-substituted piperidines highlighted the compound's role in facilitating specific chemical transformations.
Safety and Hazards
properties
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIMIISNVCLRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377233 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
241816-11-5 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)


![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)






![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

